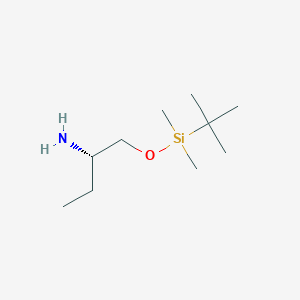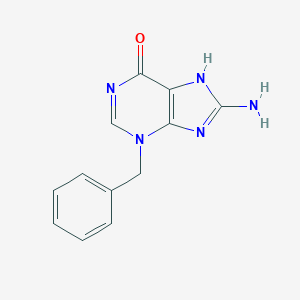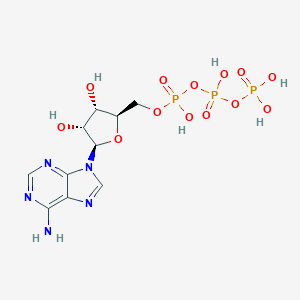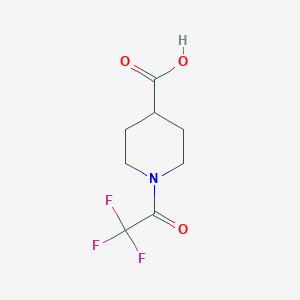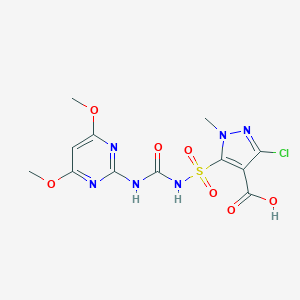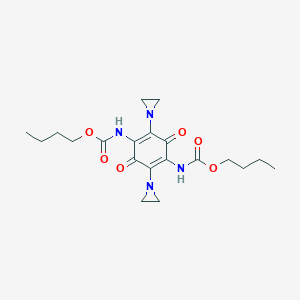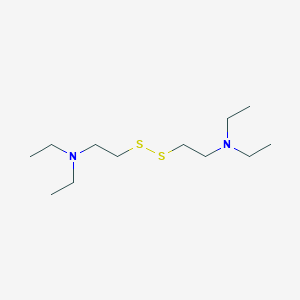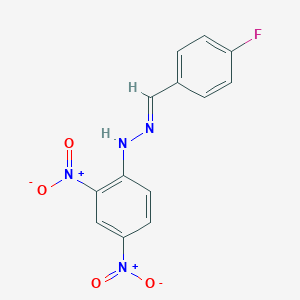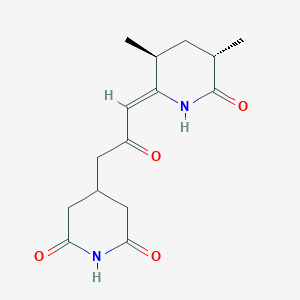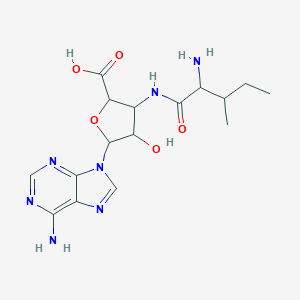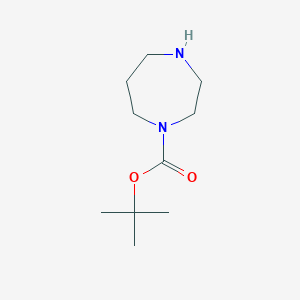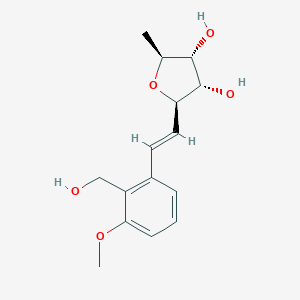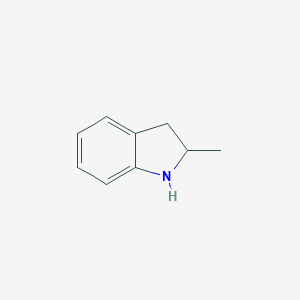
2-Methylindolin
Übersicht
Beschreibung
2-Methylindoline is an organic compound with the molecular formula C9H11N. It is a derivative of indoline, characterized by a methyl group attached to the second position of the indoline ring. This compound is known for its clear yellow to brown liquid appearance and is used as an intermediate in the synthesis of various indole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylindoline has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-Methylindoline, also known as 2,3-dihydro-2-methyl-1H-indole , is a chemical compound with the molecular formula C9H11N . It is a derivative of indole, a heterocyclic compound that is a part of many biologically active molecules Indole derivatives are known to interact with various proteins and receptors, including kinases .
Mode of Action
For instance, the indole nucleus in a drug can serve as a hydrogen bond donor and offer π–π stacking or cation–π stacking with the target protein . These interactions can lead to changes in the conformation and function of the target protein, thereby affecting cellular processes.
Pharmacokinetics
For instance, 2-Methylindoline has a molecular weight of 133.1903 , which is within the range considered favorable for oral bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-Methylindoline can be influenced by various environmental factors. For instance, the temperature can affect the rate of chemical reactions involving the compound . Moreover, the compound’s solubility in different solvents can influence its bioavailability and distribution within the body.
Biochemische Analyse
Biochemical Properties
2-Methylindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a reactant in the preparation of inhibitors of NOD1-induced nuclear factor-κB activation, red fluorescent dyes for organic light-emitting diodes, and norepinephrine reuptake inhibitors . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby modulating their activity.
Cellular Effects
2-Methylindoline has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Methylindoline, have shown potential in the treatment of cancer cells, microbes, and other disorders . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in cell function and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-Methylindoline involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, 2-Methylindoline has been used as an intermediate in the production of various indole derivatives that exhibit biological activity . These interactions at the molecular level are crucial for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylindoline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methylindoline is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 2-Methylindoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, 2-Methylindoline can exhibit toxic or adverse effects . These threshold effects are critical for determining the safe and effective use of the compound in biochemical research and therapeutic applications.
Metabolic Pathways
2-Methylindoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidative metabolism, which is catalyzed by enzymes such as horseradish peroxidase . These metabolic pathways are essential for the compound’s biochemical activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Methylindoline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are crucial for its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Methylindoline affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s role in cellular processes and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylindoline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methylindole in the presence of acidic ionic liquids. The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for large-scale production . Another method involves the use of Raney nickel as a catalyst, although this method has lower selectivity and yields .
Industrial Production Methods: In industrial settings, 2-Methylindoline is often produced using catalytic hydrogenation techniques due to their efficiency and scalability. The use of quaternary ammonium salts as acidic ionic liquids in the reaction enhances the selectivity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Catalytic hydrogenation can reduce it to form different indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted indolines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents
Major Products:
Oxidation: Indole derivatives.
Reduction: Various indoline derivatives.
Substitution: Substituted indolines with different functional groups
Vergleich Mit ähnlichen Verbindungen
2-Methylindoline can be compared with other indoline derivatives such as:
1-Methylindoline: Similar in structure but with the methyl group attached to the first position.
3-Methylindoline: The methyl group is attached to the third position, leading to different chemical properties and reactivity.
2,3-Dihydroindole: Lacks the methyl group, resulting in different biological activities and applications
Uniqueness: 2-Methylindoline’s unique positioning of the methyl group at the second position of the indoline ring imparts distinct chemical and biological properties, making it valuable in various synthetic and research applications .
Eigenschaften
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRJDVVXAXGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884339 | |
| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-06-6 | |
| Record name | 2-Methylindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GAL2SM4VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylindoline?
A1: 2-Methylindoline has the molecular formula C9H11N and a molecular weight of 133.19 g/mol.
Q2: What spectroscopic techniques are useful for characterizing 2-Methylindoline?
A2: Common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography/Mass Spectrometry (GC/MS). For instance, [] utilizes IR and NMR to analyze synthesized heterocyclic derivatives of 1-amino-2-methylindoline.
Q3: Are there alternative methods to synthesize 2-methylindoline besides the Raschig Process?
A3: Yes, [] details a method for preparing 2-methylindoline via catalytic hydrogenation of 2-methylindole in acidic ionic liquid, offering advantages such as high yield, environmental friendliness, and simple operation.
Q4: Can 2-methylindoline be synthesized electrochemically?
A4: Yes, electrochemical methods have been explored for 2-methylindoline synthesis. [] focuses on the electrosynthesis of 2-methylindoline, highlighting its potential as a sustainable alternative to traditional methods.
Q5: How does chloramine interact with 2-methylindoline in an aqueous solution?
A5: The reaction between chloramine and 2-methylindoline is complex, involving two concurrent bimolecular mechanisms. These lead to the formation of 1-amino-2-methylindoline (the desired product in the Raschig Process) and 2-methylindole as a byproduct. []
Q6: What is the main challenge in maximizing the yield of 1-amino-2-methylindoline through the Raschig Process?
A6: The primary challenge lies in minimizing the oxidation of the desired product, 1-amino-2-methylindoline, by chloramine, a significant side reaction. [, ]. Studies have explored optimizing reaction conditions and alternative solvent systems to enhance the yield [].
Q7: Can 2-methylindoline undergo dehydrogenation reactions? What are the implications?
A7: Yes, 2-methylindoline can be dehydrogenated. [] investigates the use of 2-methylindoline as part of a Liquid Organic Hydrogen Carrier (LOHC) system. The research uses techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) to understand the dehydrogenation process on a platinum catalyst.
Q8: What role does 2-methylindoline play in organic synthesis?
A8: 2-Methylindoline is a valuable building block in synthesizing various compounds. For example, [] utilizes 2-methylindoline-derived phosphoramidites as chiral ligands in iridium-catalyzed allylic alkylation of indoles. This demonstrates its utility in developing asymmetric synthesis methods for complex molecules.
Q9: How do different substituents on 2-methylindoline affect its reactivity?
A9: [] explores the impact of nitro- and amino-substituents on 2-methylindoline and 2-methylenindoline, providing insights into how these modifications influence the compounds' chemical behavior.
Q10: How does 2-methylindoline behave under irradiation?
A10: [] examines the photochemical behavior of o-allylaniline derivatives, including 2-methylindoline. The research investigates the photocyclization process leading to the formation of lilolidines and tetrahydropyrrolo[3,2,1-hi]indole derivatives. The study reveals the influence of temperature on diastereoselectivity, suggesting entropy plays a role in product distribution.
Q11: Can 2-methylindoline derivatives act as ligands in catalytic reactions?
A11: Yes, [, , ] demonstrate the successful use of 2-methylindoline-derived phosphoramidites as chiral ligands in various metal-catalyzed asymmetric reactions.
Q12: Can rhodium complexes be used to catalyze reactions involving 2-methylindoline derivatives?
A12: Yes, [] explores the application of rhodium catalysts in the asymmetric intramolecular hydroamination of alkenes to synthesize enantioenriched 2-methylpyrrolidines, valuable intermediates in organic synthesis.
Q13: Have there been computational studies on 2-methylindoline and its derivatives?
A13: While specific examples are limited within the provided research set, computational methods like Density Functional Theory (DFT) are frequently employed to study similar heterocyclic systems. [] utilizes DFT calculations to gain insights into the energies of various species involved in the dehydrogenation of 2-methylindoline on a platinum surface.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
